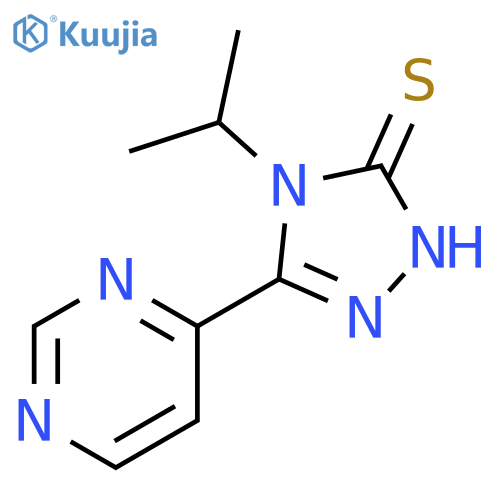Cas no 1994788-58-7 (3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)-)

1994788-58-7 structure
商品名:3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)-
CAS番号:1994788-58-7
MF:C9H11N5S
メガワット:221.282139062881
CID:5296689
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)- 化学的及び物理的性質
名前と識別子
-
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)-
-
- インチ: 1S/C9H11N5S/c1-6(2)14-8(12-13-9(14)15)7-3-4-10-5-11-7/h3-6H,1-2H3,(H,13,15)
- InChIKey: QYMRRVBQJMJHDK-UHFFFAOYSA-N
- ほほえんだ: N1=C(C2C=CN=CN=2)N(C(C)C)C(=S)N1
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-782585-0.05g |
4-(propan-2-yl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol |
1994788-58-7 | 95.0% | 0.05g |
$587.0 | 2025-02-22 | |
| Enamine | EN300-782585-0.1g |
4-(propan-2-yl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol |
1994788-58-7 | 95.0% | 0.1g |
$615.0 | 2025-02-22 | |
| Enamine | EN300-782585-5.0g |
4-(propan-2-yl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol |
1994788-58-7 | 95.0% | 5.0g |
$2028.0 | 2025-02-22 | |
| Enamine | EN300-782585-0.5g |
4-(propan-2-yl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol |
1994788-58-7 | 95.0% | 0.5g |
$671.0 | 2025-02-22 | |
| Enamine | EN300-782585-2.5g |
4-(propan-2-yl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol |
1994788-58-7 | 95.0% | 2.5g |
$1370.0 | 2025-02-22 | |
| Enamine | EN300-782585-10.0g |
4-(propan-2-yl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol |
1994788-58-7 | 95.0% | 10.0g |
$3007.0 | 2025-02-22 | |
| Enamine | EN300-782585-1.0g |
4-(propan-2-yl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol |
1994788-58-7 | 95.0% | 1.0g |
$699.0 | 2025-02-22 | |
| Enamine | EN300-782585-0.25g |
4-(propan-2-yl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol |
1994788-58-7 | 95.0% | 0.25g |
$642.0 | 2025-02-22 |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)- 関連文献
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
1994788-58-7 (3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)-) 関連製品
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 557-08-4(10-Undecenoic acid zinc salt)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
